6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine
Overview
Description
6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine class. This class of compounds is known for its diverse applications in medicinal chemistry and material science due to its unique structural characteristics. The presence of bromine, fluorine, and methyl groups in the compound enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine typically involves the halogenation of 2-methylimidazo[1,2-A]pyridine. The process includes:
Halogenation: The introduction of bromine and fluorine atoms into the imidazo[1,2-A]pyridine ring. This can be achieved through electrophilic halogenation reactions using reagents such as N-bromosuccinimide (NBS) and Selectfluor.
Reaction Conditions: These reactions are generally carried out in solvents like dichloromethane or acetonitrile, under controlled temperatures to ensure selective halogenation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent product quality.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions, due to their electron-withdrawing nature.
Oxidation and Reduction: It can participate in oxidation reactions to form various oxidized derivatives. Reduction reactions can also be performed to modify the functional groups.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Pathways Involved: It can affect various cellular pathways, including those related to cell proliferation and apoptosis, contributing to its potential anticancer activity.
Comparison with Similar Compounds
2-Ethyl-6-chloroimidazo[1,2-A]pyridine: Known for its potent activity against multidrug-resistant tuberculosis.
2-Methylimidazo[1,2-A]pyridine: A precursor in the synthesis of various halogenated derivatives.
6-Bromoimidazo[1,2-A]pyridine: Used in organic synthesis and as a pharmaceutical intermediate
Uniqueness: 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine stands out due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for diverse applications. Its unique combination of substituents makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
6-bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-5-3-12-4-6(9)2-7(10)8(12)11-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGAEDZYNAJWRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=C(C2=N1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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